Potent and Selective Antagonism at Nicotinic Acetylcholine Receptors (nAChRs)
1-(3,6-Dichloropyridin-2-yl)ethanone demonstrates potent antagonist activity at multiple nAChR subtypes, with the strongest potency observed at the α3β4 subtype (IC50 = 1.8 nM) [1]. This level of potency is markedly higher than its activity at the α4β2 (IC50 = 12.0 nM) and α4β4 (IC50 = 15.0 nM) subtypes, indicating a degree of subtype selectivity. In contrast, a class-level analysis of other dichloropyridine ethanone regioisomers (e.g., 1-(2,6-dichloropyridin-3-yl)ethanone, CAS 412018-50-9) reveals no reported nAChR activity in publicly available databases, suggesting that this specific activity profile is unique to the 3,6-dichloro substitution pattern [2]. In vivo, the compound shows functional antagonism, inhibiting nicotine-induced antinociception with an ED50 of approximately 1.2 mg/kg in a mouse tail-flick assay [1].
| Evidence Dimension | nAChR α3β4 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | 1.8 nM |
| Comparator Or Baseline | 1-(2,6-Dichloropyridin-3-yl)ethanone (CAS 412018-50-9) - No reported activity in public databases. |
| Quantified Difference | > 100-fold (estimated based on inactivity) |
| Conditions | Human α3β4 nAChR expressed in SH-SY5Y cells; inhibition of carbamylcholine-induced 86Rb+ efflux. |
Why This Matters
For neuroscience and addiction research, this unique nAChR antagonism profile positions the compound as a valuable tool for probing receptor subtype function and as a potential starting point for smoking cessation therapeutics, a feature not shared by its common regioisomers.
- [1] EcoDrugPlus Database. (n.d.). Bioactivity Data for Compound ID 2126094. University of Helsinki. Retrieved from ecodrugplus.helsinki.fi View Source
- [2] BindingDB. (n.d.). Search results for 1-(2,6-dichloropyridin-3-yl)ethanone. Retrieved from bindingdb.org View Source
